

Lindenol (CAS Number 26146-27-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lindenol*

Cat. No.: *B1675477*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenol, a sesquiterpene lactone with the CAS number 26146-27-0, is a natural compound isolated from medicinal plants of the *Lindera* genus. This document provides a comprehensive technical overview of **Lindenol**, summarizing its physicochemical properties, detailing its isolation and purification, and exploring its known and potential biological activities. Notably, **Lindenol** has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), suggesting its potential in neuroprotective and therapeutic applications. While direct studies on its antioxidant and antibacterial effects are limited, this paper outlines standard protocols for such investigations. Furthermore, based on the activities of the closely related compound, lindenol acetate, potential anti-inflammatory and neuroprotective signaling pathways for **Lindenol** are proposed and visualized. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of **Lindenol**.

Physicochemical Properties

Lindenol, also known as Linderene or Linderenol, is a sesquiterpenoid with a complex tetracyclic structure.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	26146-27-0	[1]
Molecular Formula	C ₁₅ H ₁₈ O ₂	[1]
Molecular Weight	230.30 g/mol	[1]
IUPAC Name	(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0 ^{3,7} .0 ^{10,12}]trideca-3(7),4-dien-2-ol	[1]
Synonyms	Linderene, Linderenol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months.	

Isolation and Purification

A detailed protocol for the preparative isolation and purification of **Lindenol** from the roots of *Radix linderae* has been established using High-Speed Countercurrent Chromatography (HSCCC).

Experimental Protocol: HSCCC Isolation of Lindenol

Source Material: Crude extracts from the roots of *Radix linderae*.

Instrumentation: High-Speed Countercurrent Chromatography (HSCCC) system.

Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:6:4 (v/v/v) is prepared. The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.

Procedure:

- Sample Preparation: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.
- HSCCC Separation:
 - The multiplayer coiled column is filled with the upper phase (stationary phase).
 - The apparatus is rotated at a speed of 850 rpm.
 - The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
 - After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
- Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored, and fractions are collected. The purity of the fractions containing **Lindenol** is determined by High-Performance Liquid Chromatography (HPLC).

Results: This method has been shown to yield **Lindenol** with a purity of 98.2%.

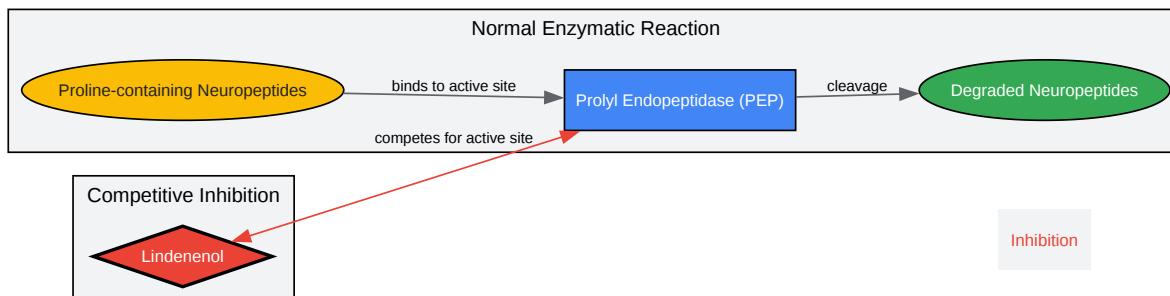
Biological Activity and Mechanism of Action

Prolyl Endopeptidase (PEP) Inhibition

Lindenol has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides and associated with neurodegenerative disorders.

Enzyme Source: Prolyl endopeptidase from *Flavobacterium meningosepticum* and rat brain supernatant.

Substrate: Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide).

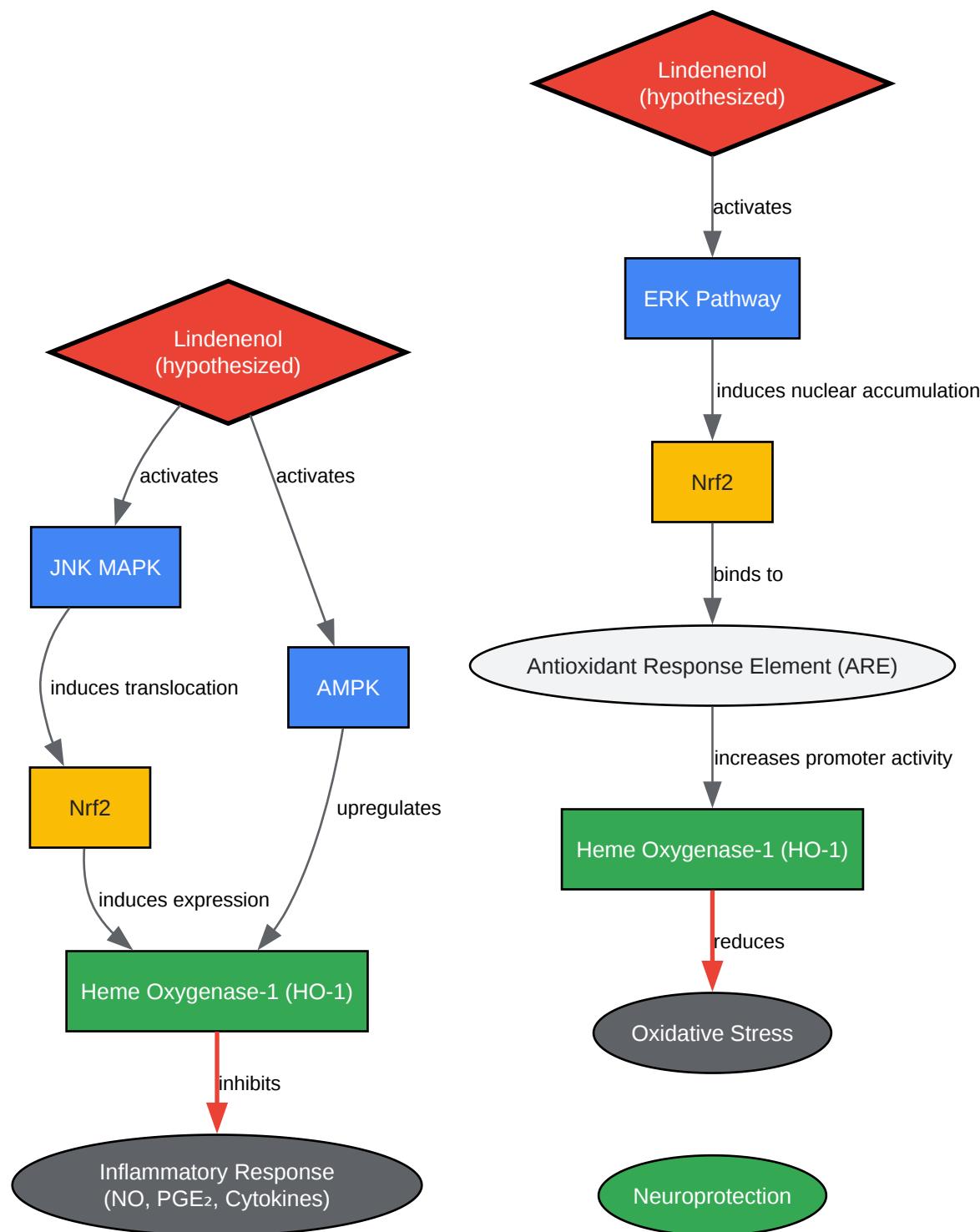

Procedure:

- The PEP enzyme is pre-incubated with varying concentrations of **Lindenol**.
- The reaction is initiated by the addition of the substrate, Z-Gly-Pro-pNA.

- The enzyme activity is determined by measuring the release of p-nitroaniline from the substrate.

Kinetic Analysis: Kinetic studies have demonstrated that **Lindenol** acts as a competitive inhibitor of PEP.

The competitive inhibition of PEP by **Lindenol** suggests a direct interaction with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates.


[Click to download full resolution via product page](#)

Caption: Competitive inhibition of Prolyl Endopeptidase (PEP) by **Lindenol**.

Potential Anti-inflammatory and Neuroprotective Effects

While direct studies on the anti-inflammatory and neuroprotective effects of **Lindenol** are lacking, research on the structurally similar compound, lindenol acetate, isolated from the same plant source, provides valuable insights into potential mechanisms of action. Lindenol acetate has been shown to possess both anti-inflammatory and neuroprotective properties.

Lindenol acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It is plausible that **Lindenol** shares a similar mechanism.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Lindenol (CAS Number 26146-27-0): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675477#lindenol-cas-number-26146-27-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com